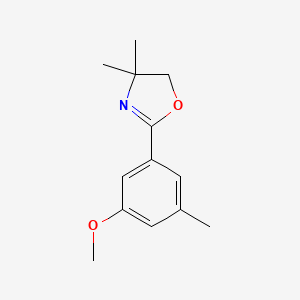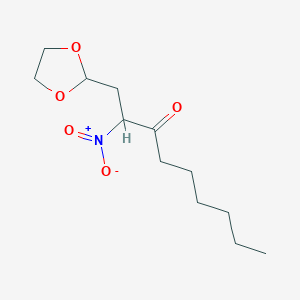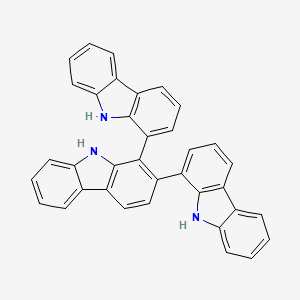
1,2-bis(9H-carbazol-1-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(9H-carbazol-1-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction conditions are often stringent, requiring high temperatures and the use of a large amount of catalyst. the Buchwald-Hartwig amination reaction, which is a palladium-catalyzed C-N coupling reaction, has also been employed for the synthesis of this compound. This method is preferred due to its milder reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes the following steps:
- Preparation of the carbazole precursor.
- Coupling reaction using a palladium catalyst.
- Purification of the product using column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(9H-carbazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carbazole-based quinones, dihydrocarbazole derivatives, and various substituted carbazole compounds.
Scientific Research Applications
1,2-bis(9H-carbazol-1-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic properties allow it to function as an efficient charge transport material.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
N-phenylcarbazole: Known for its use in organic semiconductors.
3,6-Di-tert-butylcarbazole: Used in the synthesis of polymers and materials science.
Uniqueness
1,2-bis(9H-carbazol-1-yl)-9H-carbazole stands out due to its unique structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological systems.
Properties
CAS No. |
90650-76-3 |
|---|---|
Molecular Formula |
C36H23N3 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1,2-bis(9H-carbazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C36H23N3/c1-4-16-30-21(9-1)25-12-7-14-27(34(25)37-30)24-19-20-28-23-11-3-6-18-32(23)39-36(28)33(24)29-15-8-13-26-22-10-2-5-17-31(22)38-35(26)29/h1-20,37-39H |
InChI Key |
QBEGQPRKOHOTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=C(C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC8=C7NC9=CC=CC=C89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
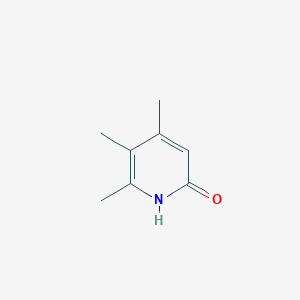
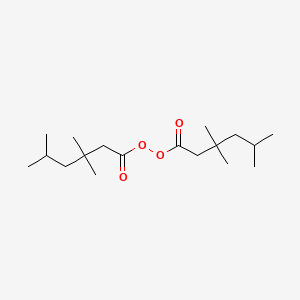
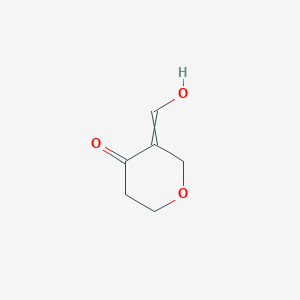
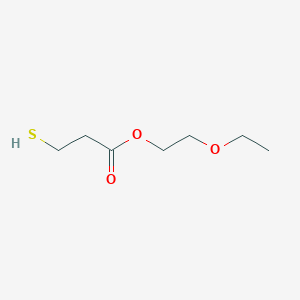
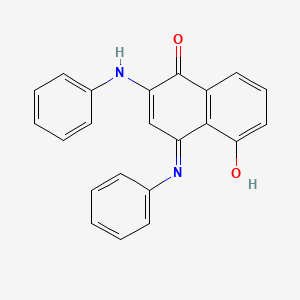



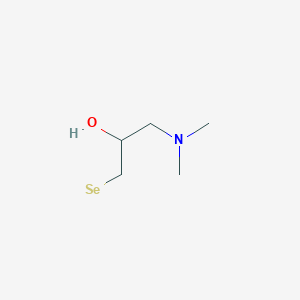
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
